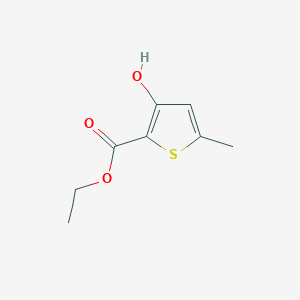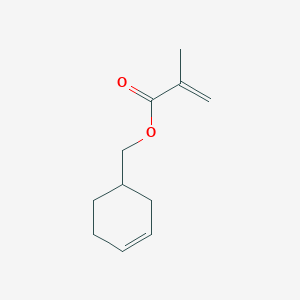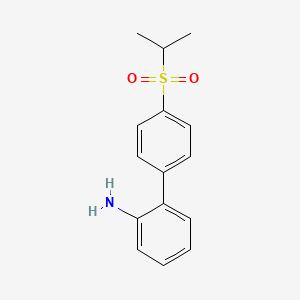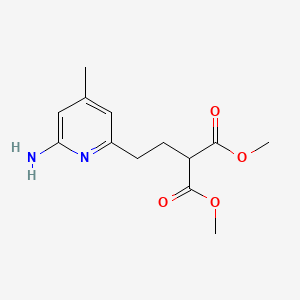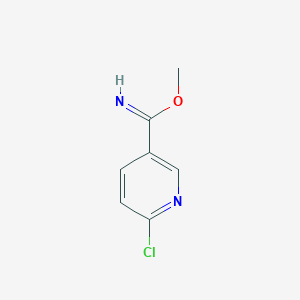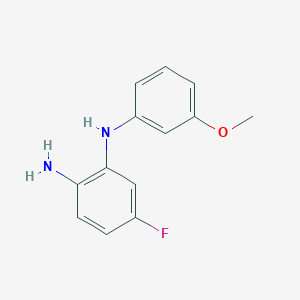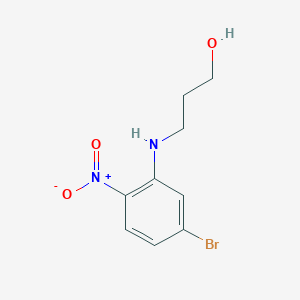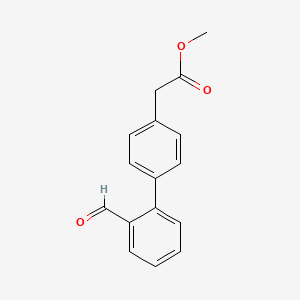
8-Benzyloxy-5-bromo-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxy-5-bromo-2-methoxyquinoline is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyloxy-5-bromo-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups to specific positions on the quinoline ring.
Phenylmethoxylation: The attachment of a phenylmethoxy group to the quinoline ring.
These reactions often require specific catalysts and conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
8-Benzyloxy-5-bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methanol, and phenylmethanol, often in the presence of catalysts such as iron powder or palladium complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
8-Benzyloxy-5-bromo-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-5-bromo-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the quinoline structure.
2-Bromo-5-methoxybenzoic acid: Contains similar functional groups but has a different core structure.
Uniqueness
8-Benzyloxy-5-bromo-2-methoxyquinoline is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-2-methoxy-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-10-7-13-14(18)8-9-15(17(13)19-16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
JYOYMSICPNKUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

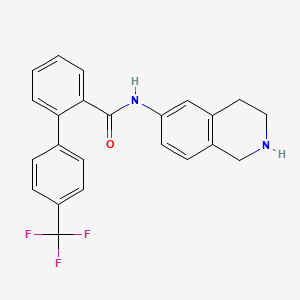
![5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one](/img/structure/B8289652.png)


